

Technical Support Center: Optimizing ER-076349 Dosage for In Vivo Studies

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Compound of Interest		
Compound Name:	ER-076349	
Cat. No.:	B3326424	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **ER-076349** in in vivo studies. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is ER-076349 and what is its mechanism of action?

ER-076349 is a synthetic macrocyclic ketone analog of halichondrin B, a natural product isolated from a marine sponge. It is an inhibitor of tubulin polymerization. By binding to tubulin, **ER-076349** disrupts the formation of mitotic spindles, leading to a G2-M cell cycle arrest and ultimately, apoptosis in cancer cells.[1]

Q2: What is a recommended starting dosage for ER-076349 in in vivo mouse studies?

Based on preclinical studies, a dosage range of 0.1 to 1 mg/kg has shown significant antitumor activity in human tumor xenograft models in nude mice. The optimal dose will be dependent on the specific tumor model and the dosing schedule.

Q3: What are some common tumor models in which **ER-076349** has shown efficacy?

ER-076349 has demonstrated in vivo activity against a variety of human tumor xenografts, including:

MDA-MB-435 breast cancer



- COLO 205 colon cancer
- LOX melanoma
- NIH:OVCAR-3 ovarian cancer

Q4: How should **ER-076349** be administered for in vivo studies?

While specific protocols for **ER-076349** are not widely published, related compounds like eribulin are typically administered intravenously (IV).[2][3] For preclinical xenograft studies, intravenous administration via the tail vein is a common route.[4][5][6]

Q5: Is there any information on the pharmacokinetics of **ER-076349**?

Publicly available, detailed pharmacokinetic data such as half-life, clearance, and volume of distribution for **ER-076349** are limited. It has been noted that the superior in vivo efficacy of the related compound, eribulin, compared to **ER-076349**, is not attributed to differences in their pharmacokinetic properties.[7] **ER-076349** has been used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the pharmacokinetic analysis of eribulin.[2][8]

Q6: What is the known toxicology profile of **ER-076349**?

Specific toxicology data for **ER-076349**, including the maximum tolerated dose (MTD), is not readily available in published literature. For the closely related drug, eribulin, dose-limiting toxicities in clinical trials included febrile neutropenia.[2][3] Researchers should conduct their own dose-escalation studies to determine the MTD in their specific animal model.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Lack of tumor growth inhibition at the initial dose.	Suboptimal dosage for the specific tumor model.	Gradually escalate the dose within the recommended range of 0.1-1 mg/kg. Monitor for signs of toxicity. Consider increasing the frequency of administration.
Tumor model is resistant to tubulin inhibitors.	Confirm the expression of tubulin isoforms in your cancer cell line, as this can influence sensitivity. Test the in vitro sensitivity of your cell line to ER-076349 before initiating in vivo studies.	
High toxicity or animal mortality observed.	The administered dose exceeds the maximum tolerated dose (MTD) for the specific animal strain or model.	Reduce the dosage of ER- 076349. Conduct a dose- range-finding study to establish the MTD in your model. Monitor animal weight and overall health closely.
Inconsistent tumor growth inhibition between animals.	Variability in tumor implantation and growth. Improper drug administration.	Ensure consistent tumor cell implantation technique and that tumors have reached a uniform size before initiating treatment. Verify the accuracy and consistency of the intravenous injection technique.
ER-076349 shows high potency in vitro but lower efficacy in vivo.	This is a known characteristic of ER-076349 compared to its analog, eribulin.[7]	This may not be a procedural issue but an inherent property of the compound. Document the findings and consider if the observed in vivo efficacy meets the experimental goals. For higher efficacy, the related



compound eribulin could be considered.

Data Summary

Table 1: In Vivo Efficacy of ER-076349 in Human Tumor Xenograft Models

Tumor Model	Animal Model	Dosage (mg/kg)	Efficacy
MDA-MB-435 Breast Cancer	Nude Mice	0.1 - 1	Marked tumor growth inhibition
COLO 205 Colon Cancer	Nude Mice	0.1 - 1	Marked tumor growth inhibition
LOX Melanoma	Nude Mice	0.1 - 1	Marked tumor growth inhibition
NIH:OVCAR-3 Ovarian Cancer	Nude Mice	0.1 - 1	Marked tumor growth inhibition

Table 2: In Vitro IC50 Values of ER-076349 in Human Cancer Cell Lines



Cell Line	Cancer Type	IC50 (nM)	
MDA-MB-435	Breast Cancer	0.59	
COLO 205	Colon Cancer	2.4	
DLD-1	Colon Cancer	7.3	
DU 145	Prostate Cancer	3.6	
LNCaP	Prostate Cancer	1.8	
LOX	Melanoma	3.2	
HL-60	Leukemia	2.6	
U937	Lymphoma	4.0	
Data from MedChemExpress and may not have been independently confirmed.[1]			

Experimental Protocols

1. Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework. Specific details should be optimized for each experiment.

- Animal Model: Immunodeficient mice (e.g., Nude, SCID).
- Tumor Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1×10^6 to 1×10^7 cells in a suitable medium like Matrigel) into the flank of each mouse.[4]
- Tumor Growth Monitoring: Allow tumors to reach a palpable and measurable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
- Drug Preparation: Prepare ER-076349 in a sterile vehicle suitable for intravenous injection.
 The exact formulation will depend on the solubility of the compound.



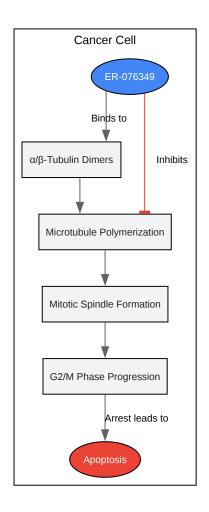
- Dosing: Administer **ER-076349** intravenously via the tail vein at the desired dose (starting with the 0.1-1 mg/kg range). The dosing schedule should be determined based on the study design (e.g., once daily, every other day, or weekly).
- Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
- Endpoint: The study can be terminated when tumors in the control group reach a
 predetermined size, or based on other ethical considerations.
- 2. Protocol for Analysis of ER-076349 in Plasma (based on methods for eribulin analysis)

This protocol is adapted from methods used for the analysis of the related compound, eribulin, where **ER-076349** is used as an internal standard.[2][8]

- Sample Collection: Collect blood samples from animals at various time points after ER-076349 administration into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Separation: Centrifuge the blood samples to separate the plasma.
- Sample Preparation:
 - To a known volume of plasma, add an internal standard (if a different one is used).
 - Acidify the plasma with hydrochloric acid.
 - Extract the drug with a suitable organic solvent (e.g., dichloromethane).
 - Evaporate the organic phase to dryness.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Use a C18 column for chromatographic separation.
 - Employ a tandem mass spectrometer for detection and quantification. The specific mass transitions for ER-076349 would need to be determined.



Visualizations



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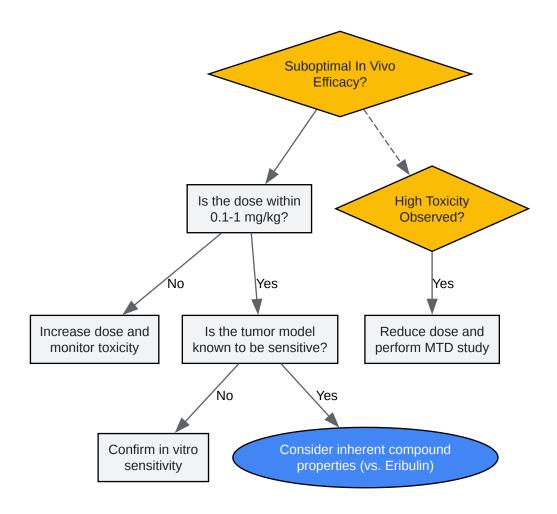
Caption: Mechanism of action of ER-076349 in cancer cells.



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Caption: General workflow for an in vivo efficacy study.





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Caption: Troubleshooting logic for ER-076349 in vivo studies.

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